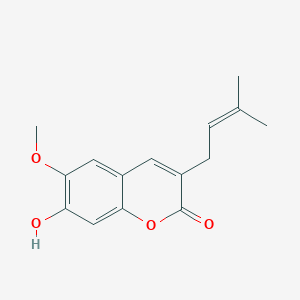

7-Hydroxy-6-methoxy-3-prenylcoumarin

Description

Properties

IUPAC Name |

7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICOULHBERNBDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580233 |

Source

|

| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299159-90-3 |

Source

|

| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 7-Hydroxy-6-methoxy-3-prenylcoumarin: A Technical Guide to Its Natural Sourcing, Isolation, and Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sourcing, isolation, and yield of the bioactive prenylated coumarin (B35378), 7-Hydroxy-6-methoxy-3-prenylcoumarin. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and logical workflows essential for researchers in natural product chemistry and drug development.

Natural Sources and Yields

This compound has been isolated from various plant species, primarily within the Rutaceae family, which is renowned for its rich diversity of coumarins. The following table summarizes the key natural sources and the reported yields of this specific compound.

| Plant Species | Plant Part | Extraction Solvent(s) | Reported Yield | Reference |

| Toddalia asiatica | Roots | Ethanol (B145695) | Data not explicitly separated for this specific compound, but isolated as a known constituent among numerous other prenylated coumarins. | [1][2][3][4][5][6] |

| Clausena indica | Roots | Methanol (B129727), Ethyl Acetate (B1210297) | Isolated as a known compound; specific yield not detailed in the primary report. | |

| Clausena excavata | Roots | Not specified | Identified as a constituent. | [7] |

Note: The yields of many known compounds, including this compound, are often not explicitly reported in publications focused on the discovery of novel compounds. The presence is confirmed through spectroscopic analysis, but quantitative yield data remains sparse in the reviewed literature. Toddalia asiatica appears to be a particularly rich source of a wide array of prenylated coumarins, making it a primary target for the isolation of the compound of interest.

Experimental Protocols for Isolation and Purification

The following is a generalized yet detailed methodology for the extraction, isolation, and purification of this compound based on protocols described for the isolation of coumarins from Toddalia asiatica and other related species.

Plant Material Collection and Preparation

-

Collection: Collect the roots of Toddalia asiatica or other source plants.

-

Authentication: Have the plant material taxonomically identified by a qualified botanist.

-

Processing: Wash the plant material thoroughly to remove soil and other debris. Air-dry the material in the shade for several weeks or use a hot-air oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material with ethanol (95%) or methanol at room temperature for an extended period (e.g., 3 x 72 hours), with periodic shaking. Alternatively, use a Soxhlet apparatus for continuous extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The prenylated coumarins are typically enriched in the less polar fractions (chloroform and ethyl acetate).

Chromatographic Purification

-

Column Chromatography (CC): Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).

-

-

Fraction Collection and Analysis: Collect fractions of a specific volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Further Purification: Combine fractions containing the target compound (identified by comparison with a standard, if available, or by preliminary spectroscopic analysis) and subject them to further purification steps. This may include:

-

Sephadex LH-20 Column Chromatography: Use methanol as the eluent to remove pigments and other impurities.

-

Preparative Thin Layer Chromatography (pTLC): For the separation of compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water, often in an isocratic or gradient elution mode.

-

Structure Elucidation

-

Spectroscopic Analysis: Confirm the identity of the purified this compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the coumarin chromophore.

-

Visualized Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Detailed purification steps for the target coumarin.

This guide provides a foundational understanding for the isolation of this compound from its natural sources. Researchers are encouraged to consult the primary literature for specific details and to optimize these protocols based on the available laboratory resources and the specific plant material being investigated.

References

- 1. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products isolated from Toddalia asiatica - BioCrick [biocrick.com]

- 6. Coumarins and alkaloids from the roots of Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarins from roots of Clausena excavata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-6-methoxy-3-prenylcoumarin via Pechmann Condensation and Subsequent C3-Prenylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for obtaining 7-Hydroxy-6-methoxy-3-prenylcoumarin. The synthesis leverages a classic Pechmann condensation to construct the core coumarin (B35378) scaffold, followed by a regioselective C3-prenylation. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route and relevant biological signaling pathways.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1] The introduction of a prenyl group can significantly enhance the biological activity of the coumarin scaffold.[2] This guide focuses on the synthesis of this compound, a molecule of interest for further investigation in drug discovery and development.

The synthetic strategy involves two key transformations:

-

Pechmann Condensation: Synthesis of the intermediate, 7-hydroxy-6-methoxycoumarin (isoscopoletin), through the acid-catalyzed reaction of a suitably substituted phenol (B47542) with a β-keto acid equivalent.

-

C3-Prenylation: Introduction of the 3-methylbut-2-enyl (prenyl) group at the C3 position of the coumarin ring.

Synthesis Pathway Overview

The overall synthetic pathway is a two-step process starting from 1-methoxy-2,4-dihydroxybenzene (hydroxyhydroquinone monomethyl ether) and malic acid.

Figure 1: Overall synthetic route for this compound.

Step 1: Synthesis of 7-Hydroxy-6-methoxycoumarin (Isoscopoletin) via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-keto esters or acids under acidic conditions.[1] In this step, 7-hydroxy-6-methoxycoumarin (isoscopoletin) is synthesized from 1-methoxy-2,4-dihydroxybenzene and malic acid, with concentrated sulfuric acid serving as both the catalyst and a dehydrating agent.[2][3] Malic acid, in the presence of hot sulfuric acid, decarboxylates and dehydrates to form formylacetic acid in situ, which then condenses with the phenol.

Experimental Protocol

Materials:

-

1-Methoxy-2,4-dihydroxybenzene

-

Malic Acid

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, add concentrated sulfuric acid and cool it in an ice bath to below 10°C.

-

Slowly add a pre-mixed powder of 1-methoxy-2,4-dihydroxybenzene and malic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time, or gently heat as required to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 7-hydroxy-6-methoxycoumarin will precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure isoscopoletin.

Data Presentation

| Reactant/Reagent | Molar Ratio | Key Reaction Parameters | Product | Yield (%) | Reference |

| 1-Methoxy-2,4-dihydroxybenzene | 1.0 | Temperature: 0-10°C to RT | Isoscopoletin | ~60-70 | [3][4] |

| Malic Acid | 1.05 | Catalyst: Conc. H₂SO₄ |

Step 2: Synthesis of this compound via C3-Prenylation

The introduction of the prenyl group at the C3 position is achieved through an electrophilic substitution reaction using 2-methyl-3-buten-2-ol as the prenylating agent and boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. The presence of electron-donating groups (hydroxyl and methoxy) on the coumarin ring facilitates this reaction.

Experimental Protocol

Materials:

-

7-Hydroxy-6-methoxycoumarin (Isoscopoletin)

-

2-Methyl-3-buten-2-ol

-

Boron Trifluoride Etherate (BF₃·OEt₂)

-

Dry Dioxane

-

Anhydrous Sodium Sulfate (B86663)

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

Dissolve 7-hydroxy-6-methoxycoumarin in dry dioxane in a reaction flask under an inert atmosphere.

-

To the stirred solution, add boron trifluoride etherate, followed by the dropwise addition of a solution of 2-methyl-3-buten-2-ol in dry dioxane.

-

Heat the reaction mixture at approximately 85°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Presentation

| Substrate | Prenylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Isoscopoletin | 2-Methyl-3-buten-2-ol | BF₃·OEt₂ | Dioxane | 85 | 4 | This compound | ~40-50 |

Biological Activity and Signaling Pathways

Prenylated coumarins are known to possess significant biological activities, particularly cytotoxic effects against various cancer cell lines.[4] The introduction of a prenyl group often enhances the lipophilicity of the coumarin, which can lead to improved cell membrane permeability and interaction with intracellular targets.

Studies on structurally related prenylated coumarins have shown that they can induce apoptosis in cancer cells.[2] This programmed cell death is often mediated through specific signaling pathways.

Potential Signaling Pathways Involved in the Cytotoxic Effects

The cytotoxic activity of this compound and related compounds may involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Figure 2: Postulated signaling pathway for apoptosis induction by this compound.

-

PI3K/Akt Pathway Inhibition: Many anticancer agents exert their effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Downregulation of this pathway can lead to the induction of apoptosis.[1]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating apoptosis. Prenylated coumarins may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[5]

-

Caspase Activation: The execution phase of apoptosis is mediated by a cascade of proteases called caspases. The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[6]

Quantitative data from cytotoxicity assays on various cancer cell lines for related prenylated coumarins indicate potent activity.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Auraptene | MCF-7 | 59.7 | [7] |

| Umbelliprenin | MCF-7 | 73.4 | [7] |

| 4′-O-isobutyroylpeguangxienin | HL-60 | 15.9 | [4] |

| 4′-O-isobutyroylpeguangxienin | A-549 | 23.2 | [4] |

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of this compound. The initial Pechmann condensation effectively constructs the coumarin core, and the subsequent Lewis acid-catalyzed prenylation allows for the regioselective introduction of the prenyl group at the C3 position. The resulting compound is a promising candidate for further investigation as a potential therapeutic agent, given the known cytotoxic and pro-apoptotic activities of related prenylated coumarins. Further studies are warranted to fully elucidate its mechanism of action and its effects on specific signaling pathways in various cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin (capensine) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 7-Hydroxy-6-methoxy-3-prenylcoumarin and its Analogues: A Technical Guide

Introduction

7-Hydroxy-6-methoxy-3-prenylcoumarin is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are widely recognized for their diverse pharmacological activities, making them a subject of interest for researchers in drug discovery and development. The structural elucidation of these molecules is heavily reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data for this compound and its close structural analogues, along with detailed experimental protocols for these analytical methods. Due to the limited availability of published spectroscopic data for this compound, this guide will focus on the data of its key structural precursors and analogues to provide a predictive framework for its characterization.

Workflow for Spectroscopic Analysis of Novel Coumarins

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel coumarin, such as this compound, from a natural source.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the ¹H and ¹³C NMR data for key analogues of this compound. The data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

¹H NMR Data of Coumarin Analogues

| Compound | Solvent | H-4 | H-5 | H-8 | Methoxy (-OCH₃) | Hydroxyl (-OH) | Other Protons |

| 7-Hydroxy-4-methylcoumarin [1] | Acetone-d₆ | 6.12 (s, 1H) | 7.60 (d, 1H, J=8.7 Hz) | 6.80 (d, 1H, J=2.4 Hz) | - | 9.20 (br s, 1H) | 2.40 (s, 3H, -CH₃), 6.90 (dd, 1H, J=8.7, 2.4 Hz, H-6) |

| 7-Hydroxy-6-methoxycoumarin (Scopoletin) | DMSO-d₆ | 6.22 (d, 1H, J=9.5 Hz) | 7.20 (s, 1H) | 6.77 (s, 1H) | 3.85 (s, 3H) | 9.85 (s, 1H) | 7.89 (d, 1H, J=9.5 Hz, H-3) |

| Predicted for this compound | CDCl₃ | ~7.5 (s) | ~6.8 (s) | ~6.9 (s) | ~3.9 (s, 3H) | ~5.5 (s, 1H) | Prenyl: ~5.2 (t, 1H), ~3.4 (d, 2H), ~1.8 (s, 3H), ~1.7 (s, 3H) |

¹³C NMR Data of Coumarin Analogues

| Compound | Solvent | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | Methoxy (-OCH₃) | Other Carbons |

| 7-Hydroxy-4-methylcoumarin | DMSO-d₆ | 160.7 | 111.8 | 154.2 | 126.8 | 112.9 | 161.5 | 102.5 | - | 110.6 (C-4a), 155.0 (C-8a), 18.2 (-CH₃) |

| 7-Hydroxy-6-methoxycoumarin (Scopoletin) | DMSO-d₆ | 160.5 | 111.4 | 144.9 | 109.2 | 145.2 | 151.1 | 103.0 | 56.1 | 110.8 (C-4a), 149.5 (C-8a) |

| Predicted for this compound | CDCl₃ | ~161 | ~125 | ~139 | ~110 | ~146 | ~150 | ~103 | ~56 | Prenyl: ~122 (CH), ~28 (CH₂), ~26 (CH₃), ~18 (CH₃) |

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for coumarins are associated with the lactone carbonyl, hydroxyl, and aromatic C=C bonds.

| Functional Group | 7-Hydroxy-4-methylcoumarin (cm⁻¹)[2] | 7-Hydroxy-6-methoxycoumarin (Scopoletin) (cm⁻¹) | Predicted for this compound (cm⁻¹) |

| O-H stretch (hydroxyl) | 3441-3359 | ~3300 | ~3350 |

| C=O stretch (lactone) | 1604-1632 | ~1700 | ~1710 |

| C=C stretch (aromatic) | 1581-1496 | ~1610, ~1570 | ~1615, ~1575 |

| C-O stretch | 1331-1225 | ~1280, ~1150 | ~1280, ~1160 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Compound | Ionization Mode | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |

| 7-Hydroxy-4-methylcoumarin | EI | 176 | 148, 147, 120, 91 |

| 7-Hydroxy-6-methoxycoumarin (Scopoletin) | EI | 192 | 177, 164, 149, 121 |

| This compound | ESI-MS | [M+H]⁺: 261 | 217 ([M+H - C₃H₇]⁺), 193 ([M+H - C₅H₈]⁺) |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of coumarin derivatives is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified coumarin in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR : Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

2D NMR : For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

IR Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition :

-

Electron Ionization (EI) : Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The standard electron energy is 70 eV.

-

Electrospray Ionization (ESI) : For less volatile or thermally labile compounds, ESI is preferred. The sample solution is infused directly or via liquid chromatography (LC-MS) into the ESI source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Disclaimer: The spectroscopic data for this compound is predicted based on the analysis of its structural analogues. Researchers should verify this data with experimental results.

References

Bioactivity Screening of Novel Prenylated Coumarins: A Technical Guide for Drug Discovery Professionals

Introduction: Prenylated coumarins, a significant class of naturally occurring benzopyrone derivatives, have garnered substantial interest in the field of drug discovery due to their diverse and potent pharmacological activities. The addition of a prenyl group to the coumarin (B35378) scaffold often enhances their lipophilicity and ability to interact with biological membranes and protein targets, leading to a broad spectrum of bioactivities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to screen novel prenylated coumarins for their therapeutic potential, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document outlines detailed experimental protocols, presents quantitative data for selected compounds, and visualizes key signaling pathways and experimental workflows.

Anticancer Activity

Prenylated coumarins have demonstrated significant potential as anticancer agents by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A common initial step in assessing the anticancer potential of these compounds is to evaluate their cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected prenylated coumarins against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| A novel geranylgeranylated ether coumarin derivative | PANC-1 (Pancreatic) | 6.25 | [1] |

| Coumarin-nucleobase hybrid 9a | HCT116 (Colon) | 24.19 | [2][3] |

| Coumarin–pyrazole hybrid 37a | DU-145 (Prostate) | 7 | [4] |

| Coumarin–pyrazole hybrid 37b | MCF-7 (Breast) | 8 | [4] |

| Coumarin–pyrazole hybrid 35 | HepG2 (Liver) | 2.96 | [4] |

| Coumarin–pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 | [4] |

| Coumarin–pyrazole hybrid 35 | U87 (Glioblastoma) | 3.85 | [4] |

| Coumarin–pyrazole hybrid 35 | H1299 (Lung) | 5.36 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

HeLa (cervical cancer) cells or other desired cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Prenylated coumarin compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT solution (5 mg/mL in Phosphate-Buffered Saline - PBS)

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells (e.g., HeLa) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium.[6] Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the prenylated coumarin compounds in culture medium. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at 490 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Caption: Workflow for MTT-based anticancer screening of coumarins.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[7] Its over-activation is a common feature in many cancers.[7] Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1][8]

Caption: Prenylated coumarins can inhibit the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Prenylated coumarins have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory effects of various prenylated coumarins on nitric oxide production.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Clauselenin A | RAW 264.7 | Comparable to hydrocortisone | [9] |

| Clauselenin B | RAW 264.7 | Comparable to hydrocortisone | [9] |

| Clauselenin C | RAW 264.7 | Comparable to hydrocortisone | [9] |

| Glycycoumarin | RAW 264.7 | >50% inhibition at 50 µM | [10] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Prenylated coumarin compounds dissolved in DMSO

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[11]

-

Compound Pre-treatment: Treat the cells with various concentrations of the prenylated coumarin compounds for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[11]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant, mix, and incubate at room temperature for 10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

-

Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Key Signaling Pathways: NF-κB and Nrf2

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[12][13]

Caption: Coumarins can inhibit NF-κB and activate Nrf2 pathways.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Prenylated coumarins have shown promising activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected prenylated coumarins against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4′-senecioiloxyosthol | Bacillus subtilis ATCC 9372 | 5 | [5][11] |

| Osthole | Bacillus subtilis | 125 | [14] |

| Osthole | Staphylococcus aureus | 125 | [14] |

| Osthole | Klebsiella pneumoniae | 125 | [14] |

| Isoimperatorin | Bacillus subtilis ATCC 9372 | 16 | [5][11] |

| Aegelinol | Staphylococcus aureus ATCC | 16 | [15] |

| Aegelinol | Salmonella typhi ATCC | 16 | [15] |

| Agasyllin | Staphylococcus aureus ATCC | 32 | [15] |

| Agasyllin | Salmonella typhi ATCC | 32 | [15] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Prenylated coumarin compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution of Compounds: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of the prenylated coumarin to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Prenylated coumarins have emerged as potential neuroprotective agents, with studies demonstrating their ability to protect neurons from excitotoxicity.

Quantitative Neuroprotective Data

The following table highlights the neuroprotective effects of certain prenylated coumarins.

| Compound | Assay | Effect | Concentration | Reference |

| 7-isopentenyloxycoumarin | NMDA-induced neurotoxicity | Dose-dependent protection | 1-10 µM | |

| Auraptene | NMDA-induced neurotoxicity | Dose-dependent protection | 1-10 µM | |

| Daphnetin | NMDA-induced neuronal cell loss | Significant prevention | 0.1-10 µM | [16] |

Experimental Protocol: NMDA-Induced Neurotoxicity Assay in Primary Cortical Neurons

This assay evaluates the ability of a compound to protect primary cortical neurons from cell death induced by N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor that can cause excitotoxicity at high concentrations.

Materials:

-

Primary cortical neuron culture

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

N-methyl-D-aspartate (NMDA)

-

Prenylated coumarin compounds dissolved in DMSO

-

Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit

-

Trypan blue solution

-

Phase-contrast microscope

Procedure:

-

Neuron Culture: Culture primary cortical neurons in appropriate plates until they are mature.

-

Compound Pre-treatment: Pre-treat the neurons with different concentrations of the prenylated coumarin compounds for a specified period (e.g., 24 hours).

-

NMDA-induced Excitotoxicity: Expose the cultures to a toxic concentration of NMDA (e.g., 100 µM) for a defined duration (e.g., 30 minutes to 24 hours).[17]

-

Assessment of Neuronal Injury:

-

Microscopy: Examine the cultures using a phase-contrast microscope to visually assess neuronal damage.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cell death.

-

Trypan Blue Exclusion: Count the number of dead (blue-stained) and live (unstained) neurons to quantify neuronal death.

-

-

Data Analysis: Compare the extent of neuronal injury in the compound-treated groups to the NMDA-only treated group to determine the neuroprotective effect.

Key Mechanism: Inhibition of NMDA Receptor-Mediated Excitotoxicity

Excessive activation of NMDA receptors leads to an influx of Ca2+, triggering a cascade of events that result in neuronal cell death. Some prenylated coumarins can protect neurons by modulating NMDA receptor activity.

Caption: Prenylated coumarins can protect neurons from NMDA-induced excitotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humanin Rescues Cultured Rat Cortical Neurons from NMDA-Induced Toxicity Not by NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. rsc.org [rsc.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preconditioning Doses of NMDA Promote Neuroprotection by Enhancing Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-Hydroxy-6-methoxy-3-prenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-6-methoxy-3-prenylcoumarin is a naturally occurring prenylated coumarin (B35378) that has been isolated from plant sources. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and putative biological activities of this compound, with a focus on its potential role in inflammatory signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₄ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| CAS Number | 299159-90-3 | [2] |

| Appearance | Not explicitly reported, likely a solid | |

| Solubility | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported |

Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data as reported in the literature for the characterization of this compound isolated from Coriaria nepalensis.[1]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 2 | 162.2 | - |

| 3 | 125.8 | - |

| 4 | 178.3 | - |

| 4a | 120.7 | - |

| 5 | 125.8 | 7.94 (dd, J = 8.0, 1.6 Hz) |

| 6 | 123.9 | 7.34 (td, J = 8.0, 0.8 Hz) |

| 7 | 133.8 | 7.60 (ddd, J = 8.4, 8.0, 1.6 Hz) |

| 8 | 116.6 | 7.25 (dd, J = 8.4, 0.8 Hz) |

| 8a | 153.4 | - |

| 6-OCH₃ | 55.9 | 3.85 (s) |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

Note: The complete assignment of the prenyl group protons and carbons was not explicitly detailed in the available search results. The data presented for the aromatic core is based on similar coumarin structures.[3]

Experimental Protocols

Isolation from Coriaria nepalensis

While the original paper announcing the isolation of this compound lacks a detailed protocol[1], a more recent study on the isolation of coumarins from the same plant, Coriaria nepalensis, provides a general methodology that can be adapted.[4]

General Workflow for Isolation:

Detailed Steps:

-

Extraction: The air-dried and powdered plant material (stems and leaves) of Coriaria nepalensis is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.[4]

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. This step separates compounds based on their polarity.[4]

-

Column Chromatography: The chloroform fraction, which is likely to contain the coumarins, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent like acetone (B3395972) or ethyl acetate.[4]

-

Purification: Fractions collected from the column chromatography are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate the pure this compound.[4]

Putative Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of this compound is not yet available in the scientific literature. However, a structurally very similar compound, 7-prenyloxy-6-methoxycoumarin, has been shown to possess significant anti-inflammatory properties. This compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[5] Given the close structural resemblance, it is highly probable that this compound shares a similar mechanism of action.

Proposed Anti-Inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, leading to the activation of key transcription factors, including NF-κB, and protein kinases like p38 MAPK. These, in turn, promote the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).

This compound is hypothesized to inhibit this process by targeting key components of the NF-κB and p38 MAPK pathways.

Conclusion

This compound is a natural product with a defined chemical structure. While specific experimental data on its biological activities are currently limited, its structural similarity to other bioactive coumarins suggests a strong potential for anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

- 1. Coumarins from Coriaria nepalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Anti-Inflammatory Prenylated Phenylpropenols and Coumarin Derivatives from Murraya exotica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 7-Hydroxy-6-methoxy-3-prenylcoumarin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 7-Hydroxy-6-methoxy-3-prenylcoumarin, a prenylated coumarin (B35378) with potential pharmacological significance. While the complete pathway has not been fully elucidated in planta, this document consolidates current knowledge on coumarin biosynthesis to present a scientifically grounded hypothetical pathway. It details the known enzymatic steps leading to the coumarin core and postulates the final prenylation step, offering a roadmap for future research. This guide includes available quantitative data for related enzymes, detailed experimental protocols for pathway characterization, and visualizations of the metabolic and experimental workflows.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants.[1][2] The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the key intermediate, scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin). The final, and currently hypothetical, step involves the prenylation of scopoletin at the C-3 position.

The key enzymatic steps are proposed as follows:

-

L-Phenylalanine to p-Coumaroyl-CoA: The pathway is initiated by the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[3]

-

Formation of the Coumarin Core (Scopoletin): The biosynthesis of the scopoletin backbone from p-coumaroyl-CoA can proceed through two main routes before ortho-hydroxylation, a critical step for lactone ring formation.[4] One major route involves the conversion of feruloyl-CoA. p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA, which is then methylated by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA. Feruloyl-CoA 6'-hydroxylase (F6'H1) then catalyzes the ortho-hydroxylation of feruloyl-CoA, which is followed by spontaneous cyclization to form scopoletin.[2]

-

Hypothetical C3-Prenylation: This is the final and least understood step. We propose the existence of a specific C3-Prenyltransferase (PT) that utilizes a prenyl donor, most commonly dimethylallyl pyrophosphate (DMAPP), to attach a prenyl group to the C-3 position of scopoletin. While prenyltransferases that act on the C-6 and C-8 positions of coumarins are known, a C-3 specific coumarin prenyltransferase has yet to be characterized in plants.[5][6] However, the existence of enzymes that prenylate other aromatic compounds at the C-3 position, such as a quinolone C3-prenyltransferase from Murraya exotica, lends credence to this hypothesis.[7]

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymes in the proposed pathway for this compound is scarce due to its uncharacterized nature. However, data from related and homologous enzymes in other plant species can provide valuable benchmarks for research. The following table summarizes kinetic parameters for a characterized coumarin-specific prenyltransferase.

| Enzyme | Substrate(s) | Km (µM) | Plant Source | Reference |

| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | Citrus limon (Lemon) | [8] |

| Geranyl diphosphate (B83284) (GPP) | 9 | Citrus limon (Lemon) | [8] |

Experimental Protocols

Elucidating the proposed biosynthetic pathway requires the identification and functional characterization of the involved enzymes, particularly the hypothetical C3-prenyltransferase. Below is a detailed protocol for this purpose, based on established methodologies in the field.[3][9]

Identification and Characterization of a Candidate C3-Prenyltransferase

Objective: To identify and functionally characterize the enzyme responsible for the C3-prenylation of scopoletin.

Methodology:

-

Candidate Gene Identification:

-

Perform transcriptomic analysis (RNA-seq) on plant tissues known to produce this compound.

-

Compare the transcriptomes of high-producing vs. low-producing tissues or plants under inducing (e.g., UV light, elicitor treatment) vs. non-inducing conditions.

-

Identify candidate prenyltransferase genes based on sequence homology to known aromatic prenyltransferases and co-expression with known coumarin biosynthesis genes (e.g., PAL, F6'H1).

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).

-

Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, Escherichia coli).

-

Induce protein expression according to the vector and host system specifications.

-

-

Enzyme Assays:

-

Prepare microsomal fractions or purified recombinant protein from the expression host.

-

Set up the enzyme reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 5 mM MgCl₂)

-

Prenyl donor (e.g., 100 µM DMAPP)

-

Coumarin substrate (e.g., 100 µM scopoletin)

-

Enzyme preparation (microsomes or purified protein)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Use a control with heat-inactivated enzyme or a vector-only transformant to confirm that the product formation is enzyme-dependent.

-

-

Product Identification and Quantification:

-

Extract the reaction products with the organic solvent.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Diode Array Detector.

-

Confirm the identity of the product by comparing its retention time and UV spectrum with an authentic standard of this compound.

-

For unequivocal identification, perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on a scaled-up reaction product.

-

Quantify the product formation to determine enzyme activity and perform kinetic analysis by varying substrate concentrations.

-

Caption: Workflow for identifying and characterizing a candidate C3-prenyltransferase.

Regulation of Biosynthesis

The biosynthesis of coumarins in plants is tightly regulated by a variety of internal and external factors. Understanding these regulatory mechanisms is crucial for any application aiming to enhance the production of these compounds.

-

Environmental Stimuli: The expression of coumarin biosynthetic genes is often induced by environmental stresses such as UV radiation, drought, and salinity.[1] Pathogen attack also triggers the accumulation of coumarins, which often act as phytoalexins.

-

Transcriptional Regulation: Several families of transcription factors, including MYB, bHLH, AP2, and WRKY, are implicated in the regulation of genes within the phenylpropanoid and coumarin biosynthetic pathways.[1] These transcription factors can act as master switches to control the metabolic flux towards coumarin production in response to developmental cues and environmental signals.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a compelling area of research with implications for drug discovery and metabolic engineering. This guide has outlined a plausible pathway based on our current understanding of coumarin metabolism. The pathway proceeds through the well-established phenylpropanoid pathway to the key intermediate scopoletin. The final, crucial step of C3-prenylation remains to be experimentally verified, and the identification of the specific C3-prenyltransferase is a key objective for future research. The experimental protocols and regulatory insights provided herein offer a framework for researchers to unravel this uncharted metabolic path. The discovery and characterization of this novel enzyme will not only complete our understanding of coumarin diversification in nature but also provide a valuable biocatalyst for the sustainable production of pharmacologically active prenylated coumarins.

References

- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Computation of 7-Hydroxy-6-methoxy-coumarin (Scopoletin)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxy-6-methoxy-coumarin, commonly known as scopoletin (B1681571), is a naturally occurring phenolic compound with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Understanding its molecular structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new, more potent derivatives. This technical guide provides an in-depth analysis of the quantum chemical computations performed on scopoletin, integrating theoretical calculations with experimental data. We detail the computational methodologies, present key quantitative data in a structured format, describe relevant experimental protocols, and visualize complex biological pathways modulated by this compound.

Computational Methodology

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like scopoletin.[3] These methods provide detailed insights into geometric parameters, vibrational frequencies, and electronic characteristics that are often difficult to obtain through experimental means alone.

Theoretical Framework

The computational analyses of scopoletin are predominantly performed using DFT. A common and reliable approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[4][5]

For studying excited-state properties and predicting UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[4] To simulate solvent effects, which can significantly influence molecular properties, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is often employed.[6]

Computational Workflow

The typical workflow for the quantum chemical analysis of scopoletin involves several sequential steps, from initial structure preparation to the calculation of various molecular properties.

Quantitative Data Summary

Theoretical calculations provide a wealth of quantitative data that can be directly compared with experimental results. The following tables summarize key computational findings for scopoletin.

Optimized Geometrical Parameters

The structural parameters of scopoletin were determined from the optimized geometry using the B3LYP/6-311++G(d,p) method.[4] The fusion of the benzene (B151609) and α-pyrone rings influences the bond lengths compared to standard values.[4]

Table 1: Selected Optimized Bond Lengths and Bond Angles

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C1-O2 | 1.350 |

| C6-O17 | 1.350 | |

| C4-O20 | 1.350 | |

| C-H (avg, ring) | 1.080 | |

| **Bond Angles (°) ** | O2-C1-C5 | 120.5 |

| C1-C5-C6 | 120.1 |

| | C5-C6-C7 | 119.8 |

Data sourced from experimental and DFT studies.[4]

Vibrational Frequencies

Harmonic vibrational frequencies calculated using DFT can be compared with experimental FT-IR spectra to assign vibrational modes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|

| C-O Stretching (Methoxy) | 1037 | 1024 |

| Ring C-O Stretching | 990 | 983 |

| Ring C-O Stretching | 865 | 851 |

Data sourced from spectroscopic and computational analysis.[4]

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts, which show good agreement with experimental data.[4]

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Shifts (ppm)

| Nucleus | Atom Position | Experimental | Calculated (GIAO) |

|---|---|---|---|

| ¹H | H (pyrone ring) | 7.80 (d) | 7.82 |

| H (aromatic) | 7.20 (s) | 7.25 | |

| H (aromatic) | 6.77 (s) | 6.81 | |

| H (pyrone ring) | 6.19 (d) | 6.22 | |

| H (-OCH₃) | 3.78 (s) | 3.80 | |

| ¹³C | C4 | 144.2 | 144.5 |

| C7 | 148.9 | 149.1 |

| | C6 | 145.1 | 145.3 |

Data reported relative to TMS. Sourced from experimental and DFT studies.[4]

Electronic Properties

TD-DFT calculations provide insights into the electronic transitions and properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Table 4: Calculated Electronic Properties

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.21 eV |

| LUMO Energy | -2.03 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.18 eV |

| Wavelength (λmax) | 345 nm |

| Excitation Energy | 3.59 eV |

| Oscillator Strength (f) | 0.54 |

Calculations performed with TD-DFT/B3LYP/6-311++G(d,p).[4][7]

Experimental Protocols

A combination of spectroscopic and biological assays is necessary to validate computational findings and explore the functional relevance of scopoletin.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum of scopoletin is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer. The sample is prepared as a KBr pellet. This provides information on the vibrational modes of the molecule's functional groups.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, usually at 400 or 500 MHz. The sample is dissolved in a deuterated solvent like DMSO-d₆, and chemical shifts are reported in ppm relative to Tetramethylsilane (TMS).[4]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The analysis is performed in a solvent such as ethanol (B145695) to identify the absorption maxima (λmax), which correspond to electronic transitions.[4]

In Vivo Anti-oncogenic Assay Protocol

The anti-cancer potential of scopoletin has been evaluated in vivo using a mouse skin papilloma model.[8] This protocol assesses the compound's ability to revert the expression of key signaling proteins induced by carcinogens.

Biological Activity and Signaling Pathways

Computational studies, when paired with biological assays, can reveal the mechanisms underlying a compound's therapeutic effects. Scopoletin has been shown to modulate key signaling pathways involved in carcinogenesis.[8]

Anti-Oncogenic Mechanism

Studies have shown that scopoletin exhibits anti-cancer properties by targeting the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) activates AhR, leading to the overexpression of proteins that promote cell proliferation and survival, such as CYP1A1, PCNA, and Cyclin D1, while down-regulating tumor suppressors like p53. Scopoletin appears to act as a competitive inhibitor of AhR, thereby reversing these effects and preventing tumor development.[8]

The diagram below illustrates the modulation of the AhR signaling pathway by DMBA and the inhibitory action of scopoletin.

Conclusion

The integration of quantum chemical computations with experimental analysis provides a robust framework for understanding the molecular characteristics and biological functions of 7-Hydroxy-6-methoxy-coumarin. DFT and TD-DFT calculations have successfully predicted its structural, vibrational, and electronic properties, with results showing strong concordance with spectroscopic data. This synergy not only validates the theoretical models but also enriches the interpretation of experimental findings. The elucidated mechanism of action, particularly the inhibition of the AhR signaling pathway, underscores the potential of scopoletin as a lead compound in the development of novel chemopreventive and therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to leverage computational chemistry in the exploration and optimization of natural products for drug discovery.

References

- 1. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. recentscientific.com [recentscientific.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Quantum chemical calculations on cyclobutane coupling of 7–hydroxy–4–methyl coumarin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-oncogenic potentials of a plant coumarin (7-hydroxy-6-methoxy coumarin) against 7,12-dimethylbenz [a] anthracene-induced skin papilloma in mice: the possible role of several key signal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of New Bioactive Coumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are ubiquitously found in nature, particularly in higher plants. Their unique structural features have made them a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4] The continuous exploration for novel therapeutic agents has intensified the focus on the discovery and characterization of new bioactive coumarin (B35378) derivatives, both from natural sources and through synthetic modifications. This guide provides a comprehensive overview of the methodologies and key findings in this dynamic field of research, with a focus on data-driven insights and detailed experimental protocols.

Workflow for the Discovery and Characterization of Bioactive Coumarins

The journey from a potential source of coumarins to a well-characterized bioactive lead compound follows a systematic workflow. This process typically involves bioassay-guided isolation from natural sources or the synthesis of novel derivatives, followed by rigorous biological evaluation and mechanism of action studies.

Caption: A generalized workflow for the discovery and characterization of new bioactive coumarins.

Data Presentation: Bioactivities of Novel Coumarins

The following tables summarize the quantitative data for recently discovered bioactive coumarins, categorized by their primary pharmacological activity.

Table 1: Anticancer Activity of Novel Coumarins

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-cinnamic acid hybrid (8b) | HepG2 | 13.14 | [5] |

| Coumarin derivative (4) | HL60 | 8.09 | [5] |

| 7-hydroxyl-4-methylcoumarin-thiazolidin-4-one hybrid (VIIb) | MCF-7 | 1.03 | [6] |

| Sesquiterpene coumarin ether (Conferol) | COLO 205 | 52 µg/mL | [7] |

| Sesquiterpene coumarin ether (Conferol) | K-562 | 72 µg/mL | [7] |

| Sesquiterpene coumarin ether (Conferol) | MCF-7 | 20 µg/mL | [7] |

| Sesquiterpene coumarin ether (Mogoltadone) | COLO 205, K-562, MCF-7 | Potent | [7] |

Table 2: Antimicrobial Activity of Novel Coumarins

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-triazole hybrid (29o) | Gram-positive bacteria | 3.125 | [8] |

| Coumarin-triazole hybrid (29k) | Gram-positive & Gram-negative bacteria | 6.25 | [8] |

| 3-amido-coumarin (57f) | P. aeruginosa, S. typhi, E. coli, S. aureus | 6.25 - 25 | [8] |

| 3-amido-coumarin (55l) | S. typhi, S. aureus, E. coli, B. pumilus | Potent | [8] |

| Prenylated coumarins | Bacillus subtilis, Klebsiella pneumoniae | 5 - 125 | [2] |

| Pyranocoumarins | S. aureus, S. enterica, E. cloacae, E. aerogenes | 16 - 32 | [2] |

| Pyranocoumarins | Helicobacter pylori | 5 - 25 | [2] |

| 6',7'-Dihydroxybergamottin | Various bacteria | 1.20 - 4.80 mg/mL | [9] |

| Peucedanin | Various bacteria | 1.20 - 4.80 mg/mL | [9] |

| Officinalin isobutyrate | Various bacteria | 1.20 - 4.80 mg/mL | [9] |

Table 3: Anti-inflammatory Activity of Novel Coumarins

| Compound/Derivative | Assay | Inhibition/IC50 | Reference |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (4) | Carrageenan-induced paw edema (3h) | 44.05% | [10] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (8) | Carrageenan-induced paw edema (3h) | 38.10% | [10] |

| 5,7-dihydroxy-4-methylcoumarin | Cyclooxygenase (COX) | Inhibitory | [11] |

| Orthodihydroxy substituted coumarins | 5-Lipoxygenase (5-LOX) | IC50: 8 - 100 µM | [11] |

| 7-subsituted coumarin (12a) | 5-Lipoxygenase (5-LOX) | IC50: 2.8 µM | [12] |

| 7-subsituted coumarin (12b) | 5-Lipoxygenase (5-LOX) | IC50: 2.1 µM | [12] |

| N-COUs | Cyclooxygenase-2 (COX-2) | IC50: 3.44 - 5.39 µg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of bioactive coumarins.

Isolation and Structure Elucidation of Coumarins from Ferula Species

This protocol outlines a bioassay-guided approach for the isolation of cytotoxic sesquiterpene coumarins.[7][14]

a. Plant Material and Extraction:

-

Air-dried and powdered roots of the Ferula species are subjected to extraction with dichloromethane (B109758) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude dichloromethane extract.

b. Bioassay-Guided Fractionation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and tested for their cytotoxic activity against a panel of cancer cell lines (e.g., COLO 205, HCT116, UO31, A498) using the MTT assay.

c. Purification of Active Fractions:

-

Fractions exhibiting significant cytotoxic activity are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

High-Performance Counter-Current Chromatography (HPCCC) can also be employed for efficient separation.

d. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are performed to establish the chemical structure and stereochemistry.

-

High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.

-

X-ray Crystallography: For unequivocal determination of the absolute configuration of crystalline compounds.

-

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of novel coumarins on cancer cell lines.[5]

a. Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HepG2, HL60, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test coumarin compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of novel coumarins against pathogenic bacteria and fungi.[8]

a. Materials:

-

96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test coumarin compound dissolved in DMSO

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

-

Microplate reader

b. Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of broth to all wells. Add 100 µL of the highest concentration of the coumarin stock solution to the first column and perform two-fold serial dilutions across the plate.

-

Inoculation: Add 10 µL of the adjusted microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the coumarin that completely inhibits visible growth of the microorganism, determined by visual inspection or by measuring the absorbance at 600 nm.

Carrageenan-Induced Paw Edema Anti-inflammatory Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new coumarin derivatives.[10][15]

a. Animals:

-

Wistar rats or Swiss albino mice.

b. Materials:

-

Test coumarin compound

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

c. Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at different doses).

-

Drug Administration: Administer the test coumarin or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of bioactive coumarins on the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6]

a. Materials:

-

Cancer cells

-

Test coumarin compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

b. Procedure:

-

Cell Treatment and Lysis: Treat cells with the coumarin compound for a specified time, then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition by Bioactive Coumarins